molecular formula C10H14ClNO3 B1370400 Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride CAS No. 1206727-13-0

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Cat. No.: B1370400
CAS No.: 1206727-13-0
M. Wt: 231.67 g/mol
InChI Key: ISRJRRVWAPZDPY-UHFFFAOYSA-N
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Description

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl. It is a derivative of propanoic acid and features both an amino group and a hydroxyphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride typically involves the esterification of 3-hydroxyphenylpropanoic acid followed by the introduction of an amino group. One common method includes:

    Esterification: Reacting 3-hydroxyphenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-hydroxyphenylpropanoate.

    Amination: Introducing an amino group through a reaction with ammonia or an amine under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 3-Amino-3-(3-oxophenyl)propanoate derivatives.

    Reduction: 3-Amino-3-(3-hydroxyphenyl)propanoate derivatives.

    Substitution: Various substituted phenylpropanoate derivatives.

Scientific Research Applications

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The amino and hydroxy groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

  • Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate
  • Methyl 3-Amino-3-(3-methoxyphenyl)propanoate
  • Methyl 3-Amino-3-(3-chlorophenyl)propanoate

Comparison: Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRJRRVWAPZDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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